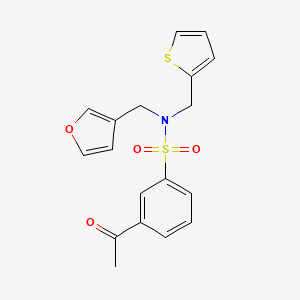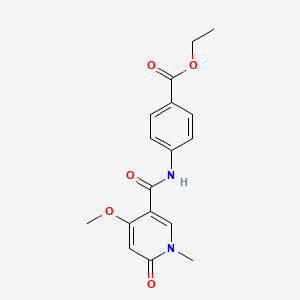![molecular formula C19H24O4 B2816072 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene CAS No. 1164-05-2](/img/structure/B2816072.png)
1-[(4,5-Dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) is an organic compound with the molecular formula C18H22O4 It is a derivative of benzene, featuring two methoxy groups and a methyl group on each benzene ring, connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2-methyl-4,5-dimethoxybenzene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the aromatic rings play a crucial role in binding to these targets, influencing various biochemical pathways. The compound may exert its effects through modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular receptors.
類似化合物との比較
1,1’-Methylenebis(2-methyl-4,5-dimethoxybenzene) can be compared with other similar compounds such as:
1,1’-Methylenebis(4-methoxybenzene): Lacks the methyl groups, resulting in different chemical reactivity and biological activity.
1,1’-Methylenebis(2,4,5-trimethoxybenzene): Contains an additional methoxy group, which may enhance its solubility and interaction with molecular targets.
1,1’-Methylenebis(2-methyl-4,5-dihydroxybenzene): The hydroxyl groups provide different hydrogen bonding capabilities and reactivity compared to methoxy groups.
特性
IUPAC Name |
1-[(4,5-dimethoxy-2-methylphenyl)methyl]-4,5-dimethoxy-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-12-7-16(20-3)18(22-5)10-14(12)9-15-11-19(23-6)17(21-4)8-13(15)2/h7-8,10-11H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAINUOVGRPDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2815990.png)
![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)
![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)
![Methyl 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate](/img/structure/B2815995.png)
![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)


![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)
![ethyl 3-methyl-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B2816000.png)

![4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine](/img/structure/B2816006.png)
![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)
![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)
![4-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2816011.png)
